1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine
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Overview
Description
1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13FN2O2 It features a pyrrolidine ring substituted with a 5-fluoro-2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine typically involves the following steps:
Nitration: The starting material, 5-fluorotoluene, undergoes nitration to introduce a nitro group, forming 5-fluoro-2-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to form 5-fluoro-2-nitrobenzyl bromide.
Nucleophilic Substitution: The bromide is reacted with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and high-efficiency purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Reduction: 1-[(5-Fluoro-2-aminophenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(5-Fluoro-2-nitrophenyl)carboxyl]pyrrolidine.
Scientific Research Applications
1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism by which 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
1-[(5-Fluoro-2-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[(5-Fluoro-2-nitrophenyl)methyl]morpholine: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a fluorinated nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(5-fluoro-2-nitrophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKQJVQSXZPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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